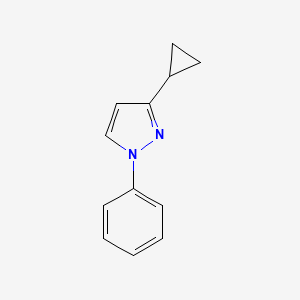

3-cyclopropyl-1-phenyl-1H-pyrazole

Description

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-cyclopropyl-1-phenylpyrazole |

InChI |

InChI=1S/C12H12N2/c1-2-4-11(5-3-1)14-9-8-12(13-14)10-6-7-10/h1-5,8-10H,6-7H2 |

InChI Key |

OEWSYKLASVSAMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-1-phenyl-1H-pyrazole has been extensively studied for its potential as a therapeutic agent. Its applications in medicinal chemistry include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It has shown efficacy through mechanisms such as disrupting bacterial cell membranes or inhibiting metabolic pathways.

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by modulating inflammatory pathways. Studies suggest it interacts with specific receptors or enzymes involved in inflammation, leading to reduced levels of pro-inflammatory cytokines .

- Anticancer Properties : Preliminary studies have indicated that 3-cyclopropyl-1-phenyl-1H-pyrazole may possess anticancer activity. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Organic Synthesis

In organic synthesis, 3-cyclopropyl-1-phenyl-1H-pyrazole serves as a versatile building block for the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing new compounds with potential biological activities.

Biological Studies

The biological activity of 3-cyclopropyl-1-phenyl-1H-pyrazole is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can modulate their activity, resulting in various biological effects:

Study on Antimicrobial Activity

A study published in MDPI examined the efficacy of novel antimicrobial agents, including 3-cyclopropyl-1-phenyl-1H-pyrazole. Results demonstrated potent activity against a range of bacterial strains, particularly those resistant to conventional antibiotics .

Anti-inflammatory Research

Further investigations revealed that this compound significantly reduced markers of inflammation in animal models. The findings indicated decreased levels of pro-inflammatory cytokines and improved clinical scores in models of induced inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3-cyclopropyl-1-phenyl-1H-pyrazole and related pyrazole derivatives described in recent literature.

Key Observations:

Substituent Impact on Bioactivity: Fluorinated phenoxy groups (e.g., in 8o, 10b) significantly enhance DHODH inhibition compared to non-fluorinated analogs like 3-cyclopropyl-1-phenyl-1H-pyrazole . Cyclopropyl groups on aromatic backbones (e.g., pyridine in 8o, pyridazine in 10b) improve lipophilicity and target binding compared to cyclopropyl on pyrazole .

Hybrid Scaffold Advantages :

- Pyridine- and pyridazine-pyrazole hybrids (e.g., 8o , 10b ) exhibit superior enzymatic inhibition (IC₅₀ < 50 nM) due to dual aromatic systems enabling π-π stacking and hydrogen bonding .

- In contrast, 3-cyclopropyl-1-phenyl-1H-pyrazole lacks a secondary aromatic ring, limiting its interaction with DHODH’s hydrophobic pocket .

Synthetic Accessibility :

- 3-Cyclopropyl-1-phenyl-1H-pyrazole is synthesized via direct cyclopropanation of pre-functionalized pyrazoles, while hybrid analogs require multi-step protocols involving nucleophilic substitution (e.g., 180°C reactions in acetonitrile) .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for 3-cyclopropyl-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via condensation of cyclopropane-containing ketones with hydrazine derivatives under acidic conditions. For example, cyclopropyl ketones react with phenylhydrazine in ethanol under reflux, catalyzed by triethylamine, to form the pyrazole core . Optimization includes adjusting temperature (80–100°C), solvent polarity, and catalyst loading (e.g., acetic acid or propionic acid) to improve yields. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing 3-cyclopropyl-1-phenyl-1H-pyrazole, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Cyclopropyl protons appear as distinct multiplets (δ 1.0–1.5 ppm), while aromatic protons from the phenyl group resonate at δ 7.2–7.8 ppm. The pyrazole C-3 proton is typically downfield (δ 8.1–8.5 ppm) due to deshielding .

- IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) confirm the pyrazole ring.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 199.1 for C₁₂H₁₂N₂) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of 3-cyclopropyl-1-phenyl-1H-pyrazole derivatives?

- Methodology : Use enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) to evaluate anti-inflammatory potential. For antimicrobial activity, employ broth microdilution against gram-positive/negative bacteria. Analgesic activity can be tested via hot-plate or acetic acid writhing assays in rodent models .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data for 3-cyclopropyl-1-phenyl-1H-pyrazole derivatives across studies?

- Methodology :

- Replicate Experiments : Ensure consistent assay protocols (e.g., cell lines, incubation times).

- Orthogonal Assays : Compare enzymatic inhibition with cell-based viability assays to rule off-target effects.

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound integrity. Contradictions may arise from impurities or stereochemical variations .

Q. What computational strategies predict the binding affinity of 3-cyclopropyl-1-phenyl-1H-pyrazole derivatives with target enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions between the cyclopropyl group and hydrophobic enzyme pockets (e.g., COX-2).

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural optimization .

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the cyclopropyl group?

- Methodology :

- Analog Synthesis : Replace cyclopropyl with methyl, vinyl, or fluorinated groups to assess steric/electronic effects.

- Biological Testing : Compare IC₅₀ values across analogs in target assays (e.g., COX-2 inhibition).

- Crystallography : Resolve X-ray structures of ligand-enzyme complexes to identify critical van der Waals interactions involving the cyclopropyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.